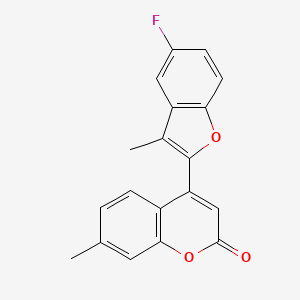

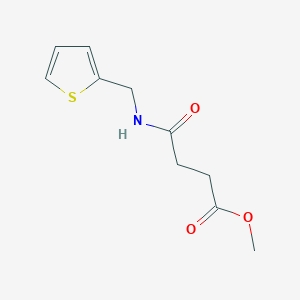

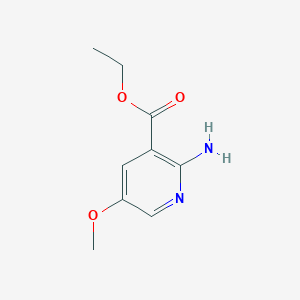

![molecular formula C23H21N3O4S2 B2509848 N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 325977-35-3](/img/structure/B2509848.png)

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various benzamide derivatives has been explored in the provided papers. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides with cardiac electrophysiological activity is described, indicating that the imidazolyl moiety can replace the methylsulfonylamino group for class III electrophysiological activity . Another study reports the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides with potential anti-inflammatory and anti-cancer properties . Additionally, the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives is discussed, with a focus on their antimicrobial activity .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been analyzed using various techniques. One study utilized X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure of a novel benzamide compound, finding good agreement between experimental and calculated values . This indicates the importance of structural analysis in understanding the properties and potential applications of benzamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives has been investigated through different studies. For example, polarographic studies on a specific pyrazole derivative revealed its reduction in various protonated and deprotonated forms, suggesting a complex interplay of acid-base equilibria and electron transfer processes . This highlights the diverse chemical behavior that benzamide derivatives can exhibit, which is crucial for their potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their biological activity and pharmacokinetics. One paper describes the quantitative analysis of a glyburide analogue in mouse plasma and whole blood, emphasizing the need for precise bioanalytical methods to study these compounds . Another paper discusses the discovery of novel sulphonamides with high affinity and selectivity for the endothelin ETA receptor, demonstrating the potential of benzamide derivatives as orally-active, ETA-selective endothelin antagonists .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including benzothiazole derivatives, have shown promise in measuring amyloid deposits in vivo in the brains of Alzheimer's disease patients. These compounds have enabled early detection and understanding of the pathophysiological mechanisms of amyloid deposits, representing a breakthrough in Alzheimer's research (Nordberg, 2007).

DNA Binding and Radioprotection

Hoechst 33258, a known benzothiazole derivative, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. Beyond its use as a fluorescent DNA stain, Hoechst derivatives have applications in radioprotection and as topoisomerase inhibitors, providing a foundation for drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives exhibit significant antifungal and immunomodulating activities. These compounds, through specific chemical characteristics, demonstrate the potential for direct antifungal effects combined with the capability to stimulate the immune response, showing increased in vivo efficacy (Schiaffella & Vecchiarelli, 2001).

Antioxidant Capacity

Benzothiazole derivatives have also been explored for their antioxidant capacities. Studies reveal specific reaction pathways for certain antioxidants, including the formation of coupling adducts with radical cations, indicative of their potential in therapeutic applications and as diagnostic markers (Ilyasov et al., 2020).

Therapeutic Potential and Drug Development

Benzothiazoles are highlighted for their broad spectrum of therapeutic applications, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their structural simplicity and versatility in drug design underscore their importance in medicinal chemistry and potential for the development of new therapeutic agents (Kamal et al., 2015).

properties

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S2/c1-3-30-19-10-7-11-20-21(19)24-23(31-20)25-22(27)16-12-14-18(15-13-16)32(28,29)26(2)17-8-5-4-6-9-17/h4-15H,3H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPZRSIWOFDZRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

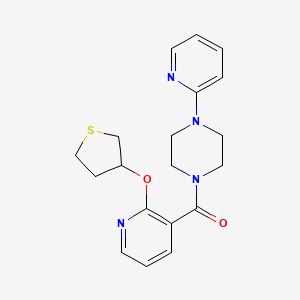

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)

![2-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2509781.png)

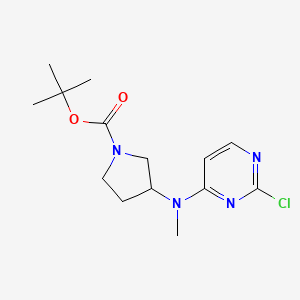

![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2509783.png)

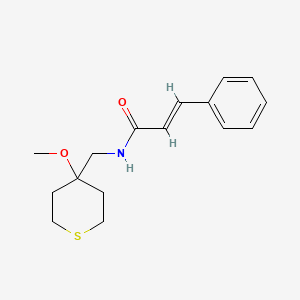

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)